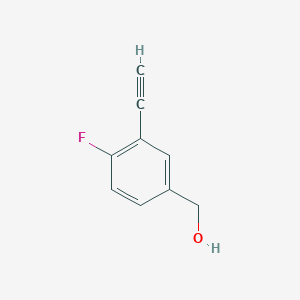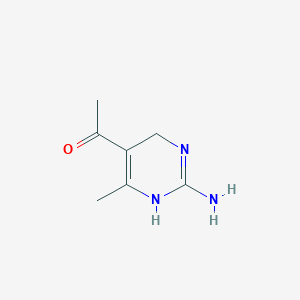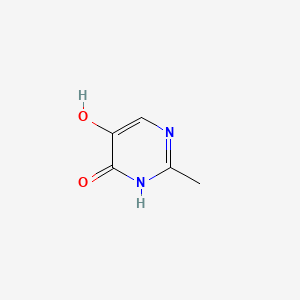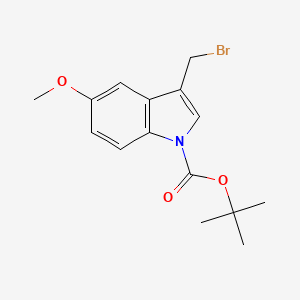![molecular formula C16H15ClN2O2 B13099315 Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound with the molecular formula C16H15ClN2O2. It is used primarily in proteomics research and has applications in various scientific fields . This compound is characterized by its unique structure, which includes a benzyl group, a chloroacetate moiety, and a hydrazono group attached to a 4-methylphenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 4-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazono group can be oxidized to form azo compounds.
Reduction Reactions: The hydrazono group can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of benzyl 2-azido-2-[2-(4-methylphenyl)hydrazono]acetate.
Oxidation: Formation of benzyl 2-chloro-2-[2-(4-methylphenyl)azo]acetate.
Reduction: Formation of benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazine]acetate.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2-chloroacetate: Similar structure but lacks the hydrazono group.
Methyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate: Similar structure but with a methyl ester instead of a benzyl ester.
Benzyl 2-azido-2-[2-(4-methylphenyl)hydrazono]acetate: Similar structure but with an azido group instead of a chloro group.
Uniqueness
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydrazono groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C16H15ClN2O2 |
|---|---|
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
benzyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15- |
InChI-Schlüssel |
RIADLAWXBAWXSL-CYVLTUHYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)OCC2=CC=CC=C2)\Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)
![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)

![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)




![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
